molecular formula C14H14N2O B11793863 (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11793863
M. Wt: 226.27 g/mol
InChI Key: YFYVSFXVIWTQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone is a chemical compound with a complex structure that includes a pyridine ring substituted with methyl and methylamino groups, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of both methylamino and phenylmethanone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

[5-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C14H14N2O/c1-10-8-12(9-16-14(10)15-2)13(17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)

InChI Key

YFYVSFXVIWTQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.